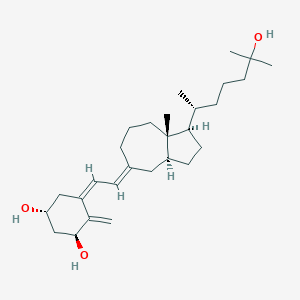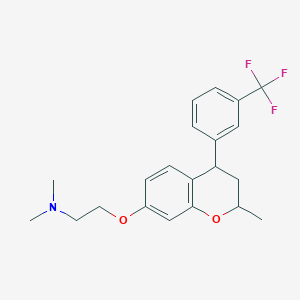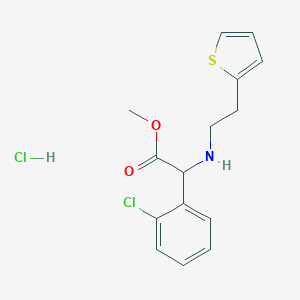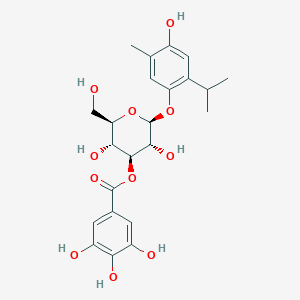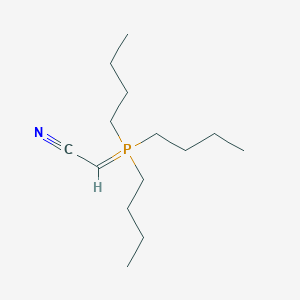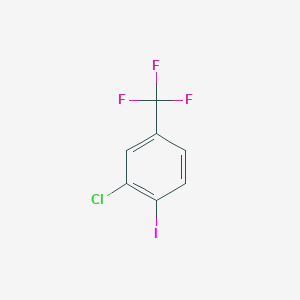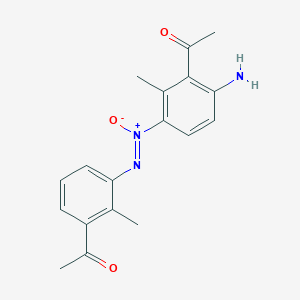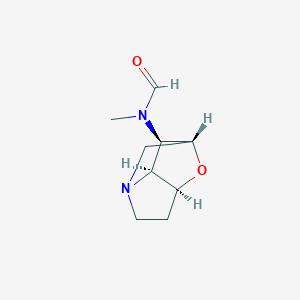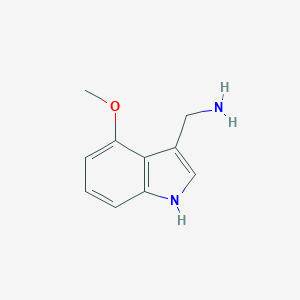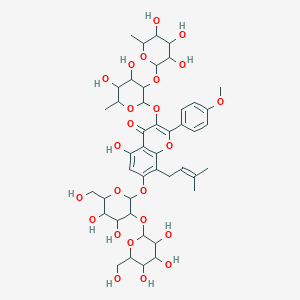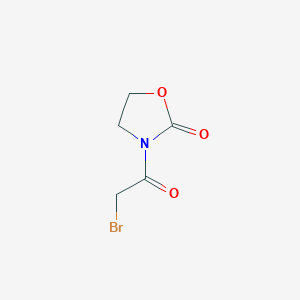
7A-fluoro-2,3-dihydro-1H-inden-5(7aH)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7A-fluoro-2,3-dihydro-1H-inden-5(7aH)-one: is an organic compound that belongs to the class of indanones. Indanones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring. The presence of a fluorine atom at the 7a position makes this compound unique and potentially useful in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7A-fluoro-2,3-dihydro-1H-inden-5(7aH)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indanone core structure.
Fluorination: The introduction of the fluorine atom at the 7a position is achieved through electrophilic fluorination. Common reagents for this step include Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclization: The cyclization process forms the bicyclic indanone structure. This step often involves the use of strong acids or bases as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Purification: Employing advanced purification methods such as chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
7A-fluoro-2,3-dihydro-1H-inden-5(7aH)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indanones with various functional groups.
Applications De Recherche Scientifique
7A-fluoro-2,3-dihydro-1H-inden-5(7aH)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7A-fluoro-2,3-dihydro-1H-inden-5(7aH)-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indan-5(7aH)-one: Lacks the fluorine atom at the 7a position.
7a-Chloroindan-5(7aH)-one: Contains a chlorine atom instead of fluorine.
7a-Bromoindan-5(7aH)-one: Contains a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom at the 7a position in 7A-fluoro-2,3-dihydro-1H-inden-5(7aH)-one imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
Propriétés
Numéro CAS |
156332-26-2 |
|---|---|
Formule moléculaire |
C9H9FO |
Poids moléculaire |
152.16 g/mol |
Nom IUPAC |
7a-fluoro-2,3-dihydro-1H-inden-5-one |
InChI |
InChI=1S/C9H9FO/c10-9-4-1-2-7(9)6-8(11)3-5-9/h3,5-6H,1-2,4H2 |
Clé InChI |
SNIASKAXHOENCG-UHFFFAOYSA-N |
SMILES |
C1CC2=CC(=O)C=CC2(C1)F |
SMILES canonique |
C1CC2=CC(=O)C=CC2(C1)F |
Synonymes |
5H-Inden-5-one,7a-fluoro-1,2,3,7a-tetrahydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


